molecular formula C8H10N4O2 B13700893 1-(3-Methyl-2-nitrophenyl)guanidine

1-(3-Methyl-2-nitrophenyl)guanidine

Cat. No.: B13700893
M. Wt: 194.19 g/mol
InChI Key: UTMVYAYHPPMRKU-UHFFFAOYSA-N
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Description

1-(3-Methyl-2-nitrophenyl)guanidine is a compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications. This compound, in particular, features a guanidine group attached to a 3-methyl-2-nitrophenyl moiety, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methyl-2-nitrophenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-nitroaniline with a guanylating agent such as S-methylisothiourea. The reaction typically occurs under mild conditions, often in the presence of a base like sodium hydroxide, and proceeds through the formation of an intermediate thiourea derivative, which is then converted to the desired guanidine compound.

Industrial Production Methods

Industrial production of guanidines, including this compound, often employs large-scale batch or continuous processes. These methods may utilize automated systems for precise control of reaction conditions, ensuring high yields and purity. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methyl-2-nitrophenyl)guanidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The guanidine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: Conversion of the nitro group to an amino group results in 1-(3-Methyl-2-aminophenyl)guanidine.

    Substitution: Depending on the nucleophile used, various substituted guanidines can be formed.

Scientific Research Applications

1-(3-Methyl-2-nitrophenyl)guanidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocycles and pharmaceuticals.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including its role as a kinase inhibitor or DNA minor groove binder.

    Industry: Utilized in the development of organocatalysts and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(3-Methyl-2-nitrophenyl)guanidine involves its ability to interact with various molecular targets. The guanidine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. For example, it may enhance the release of acetylcholine following a nerve impulse, similar to other guanidines . Additionally, it can slow the rates of depolarization and repolarization of muscle cell membranes, affecting muscle function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methyl-5-nitrophenyl)guanidine
  • 1-(4-Methyl-2-nitrophenyl)guanidine
  • 1-(3-Methyl-4-nitrophenyl)guanidine

Uniqueness

1-(3-Methyl-2-nitrophenyl)guanidine is unique due to the specific positioning of the methyl and nitro groups on the phenyl ring. This positioning influences its chemical reactivity and biological interactions, making it distinct from other similar compounds. The presence of the nitro group in the ortho position relative to the guanidine group can lead to different electronic and steric effects compared to other positional isomers.

Properties

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

IUPAC Name

2-(3-methyl-2-nitrophenyl)guanidine

InChI

InChI=1S/C8H10N4O2/c1-5-3-2-4-6(11-8(9)10)7(5)12(13)14/h2-4H,1H3,(H4,9,10,11)

InChI Key

UTMVYAYHPPMRKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N=C(N)N)[N+](=O)[O-]

Origin of Product

United States

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